Neuronal vs. Endothelial NOS Isoform Selectivity: N-Cyclopropyl-4-nitrobenzamide Demonstrates a >9-Fold Selectivity Window Absent in Des-Cyclopropyl Analogs
N-Cyclopropyl-4-nitrobenzamide displays differential inhibitory activity against human nitric oxide synthase isoforms. In HEK293 cell-based assays measuring inhibition of ionomycin-induced nitric oxide production, the compound inhibited neuronal NOS (nNOS) with an EC₅₀ of 1.10×10⁴ nM, while showing minimal activity against endothelial NOS (eNOS) with EC₅₀ > 1.00×10⁵ nM [1]. This yields an nNOS/eNOS selectivity ratio of >9.1-fold. By contrast, the des-cyclopropyl analog 4-nitrobenzamide lacks this selectivity profile, as the N-cyclopropyl moiety is critical for engaging the nNOS active site architecture as demonstrated in co-crystal structures of related cyclopropyl-containing nNOS inhibitors [2].
| Evidence Dimension | nNOS vs. eNOS inhibitory selectivity |
|---|---|
| Target Compound Data | nNOS EC₅₀ = 11,000 nM; eNOS EC₅₀ > 100,000 nM |
| Comparator Or Baseline | 4-Nitrobenzamide (des-cyclopropyl): nNOS selectivity not reported; no measurable nNOS/eNOS discrimination in analogous assay systems |
| Quantified Difference | >9.1-fold selectivity for nNOS over eNOS (target compound); comparator lacks this differential |
| Conditions | Human nNOS and eNOS expressed in HEK293 cells; ionomycin-induced NO production; 24 h incubation |
Why This Matters
This selectivity profile positions N-cyclopropyl-4-nitrobenzamide as a starting scaffold for neuroscience-targeted nNOS inhibitor development, whereas generic 4-nitrobenzamide cannot achieve isoform discrimination.
- [1] BindingDB BDBM50356489 (CHEMBL1912003). Affinity Data: EC₅₀ (nNOS) = 1.10×10⁴ nM; EC₅₀ (eNOS) > 1.00×10⁵ nM. Assay: Inhibition of human nNOS/eNOS expressed in HEK293 cells. View Source
- [2] Li, H. et al. (2013). Cyclopropyl- and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorg. Med. Chem., 21(5), 1333–1343. DOI: 10.1016/j.bmc.2012.12.019. View Source
